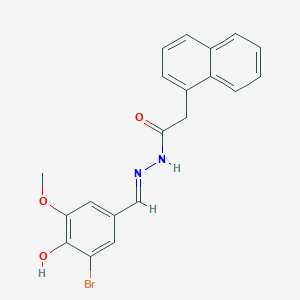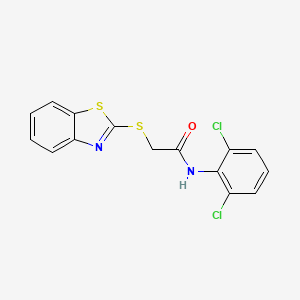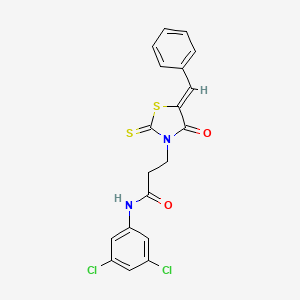![molecular formula C22H31N3O2 B5971213 N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for the physiological and psychoactive effects of cannabis.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide involves its binding to the CB1 and CB2 receptors, which are located throughout the body and are involved in the regulation of various physiological processes. Activation of these receptors by N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide leads to the modulation of neurotransmitter release, resulting in the physiological and psychoactive effects associated with cannabis.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to modulate the immune system and to have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide has several advantages as a research tool, including its potent agonist activity at the CB1 and CB2 receptors, its relatively long half-life, and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its potential for abuse and its lack of selectivity for the CB1 and CB2 receptors.
Future Directions
There are several future directions for the study of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide, including the development of more selective agonists of the CB1 and CB2 receptors, the investigation of its potential for the treatment of various neurological disorders, and the exploration of its anti-cancer properties. Additionally, further research is needed to better understand the long-term effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide and its potential for abuse.
Synthesis Methods
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide is synthesized using a multistep process that involves the reaction of various reagents and solvents. The most common method of synthesis involves the reaction of 5-methoxyindole-2-carboxylic acid with 1-(cyclohexylmethyl)piperidine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product.
Scientific Research Applications
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Its potent agonist activity at the CB1 and CB2 receptors makes it a promising candidate for the development of novel cannabinoid-based medications.
properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-27-19-9-10-20-17(12-19)13-21(24-20)22(26)23-18-8-5-11-25(15-18)14-16-6-3-2-4-7-16/h9-10,12-13,16,18,24H,2-8,11,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLQOVZKCQDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCCN(C3)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)
![4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B5971139.png)
![methyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5971142.png)

![4-{4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5971152.png)

![1-[4-(4-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5971164.png)
![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)

![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)